molecular formula C11H22N2O B8784542 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine

Cat. No.: B8784542
M. Wt: 198.31 g/mol
InChI Key: WXGLFUSDLRRYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine is a compound that features both pyrrolidine and piperidine rings, which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The combination of these two rings in a single molecule can potentially offer unique pharmacological properties.

Preparation Methods

The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common synthetic route includes the reaction of piperidine with a suitable pyrrolidine derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex ring structures.

Scientific Research Applications

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and modifications of the compound .

Comparison with Similar Compounds

1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(2-pyrrolidin-3-yloxyethyl)piperidine

InChI

InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11/h11-12H,1-10H2

InChI Key

WXGLFUSDLRRYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2CCNC2

Origin of Product

United States

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